

Application Notes and Protocols for Apoptosis Induction Assay with CCT241736

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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547

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Introduction

CCT241736 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1][2][3][4] It has demonstrated significant efficacy in inducing apoptosis in acute myeloid leukemia (AML) cells, including those with resistance to other FLT3 inhibitors.[1][2][3][4][5] These application notes provide a comprehensive overview of the mechanism of **CCT241736**-induced apoptosis and detailed protocols for its assessment using standard cellular and molecular biology techniques.

CCT241736's mechanism of action involves the simultaneous inhibition of FLT3 and Aurora kinases, which disrupts key signaling pathways responsible for cell survival and proliferation.[1][2][3] This dual inhibition leads to the downregulation of anti-apoptotic proteins like survivin and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1][5]

Data Presentation

The following tables summarize the expected quantitative outcomes from apoptosis assays performed on AML cells treated with **CCT241736**. The data presented are representative examples and may vary depending on the cell line and experimental conditions.

Table 1: Cell Viability of AML Cells Treated with **CCT241736** (72h)

Cell Line	CCT241736 Concentration (nM)	% Viable Cells (Mean \pm SD)
MOLM-13 (FLT3-ITD)	0	100 \pm 5.2
10	75 \pm 4.1	
50	42 \pm 3.5	
100	15 \pm 2.8	
MV4-11 (FLT3-ITD)	0	100 \pm 6.1
10	82 \pm 5.5	
50	51 \pm 4.9	
100	22 \pm 3.1	

Table 2: Apoptosis Analysis by Annexin V/PI Staining in MOLM-13 Cells (48h)

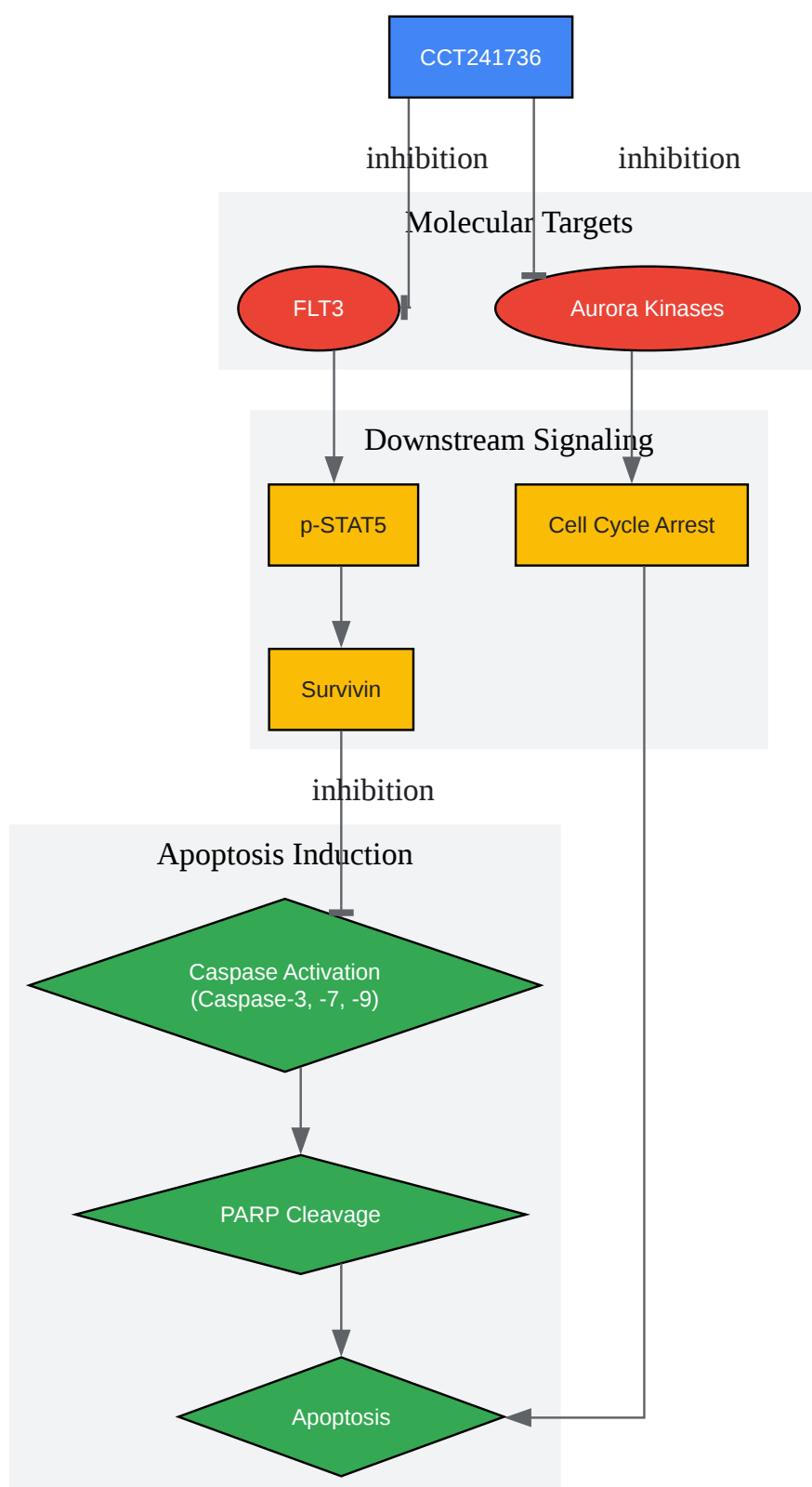
Treatment	% Early Apoptotic (Annexin V+/PI-)	% Late Apoptotic (Annexin V+/PI+)	% Necrotic (Annexin V-/PI+)
Vehicle Control	3.2 \pm 0.8	1.5 \pm 0.4	0.8 \pm 0.2
CCT241736 (50 nM)	28.7 \pm 3.1	15.4 \pm 2.2	1.2 \pm 0.3
CCT241736 (100 nM)	45.1 \pm 4.5	25.8 \pm 3.7	1.5 \pm 0.5

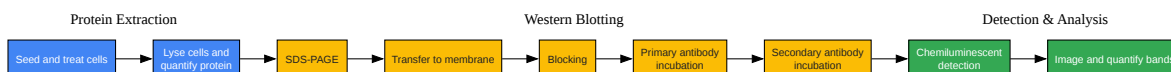
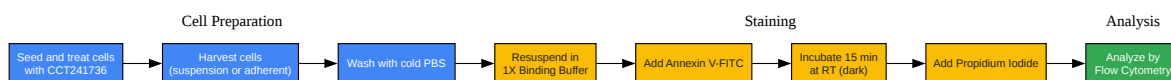
Table 3: Relative Caspase-3/7 Activity in AML Cells (24h)

Cell Line	Treatment	Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
MOLM-13	CCT241736 (50 nM)	4.8 \pm 0.6
CCT241736 (100 nM)	8.2 \pm 1.1	
MV4-11	CCT241736 (50 nM)	
CCT241736 (100 nM)	7.5 \pm 0.9	

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for **CCT241736**-induced apoptosis. Inhibition of FLT3 and Aurora kinases leads to downstream effects that converge on the activation of the apoptotic machinery.





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